molecular formula C10H16N2O B3345976 4-(Pyrrolidin-1-yl)oxane-4-carbonitrile CAS No. 112799-20-9

4-(Pyrrolidin-1-yl)oxane-4-carbonitrile

Cat. No.: B3345976
CAS No.: 112799-20-9
M. Wt: 180.25 g/mol
InChI Key: HCBNNXSNPDALJJ-UHFFFAOYSA-N
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Description

4-(Pyrrolidin-1-yl)oxane-4-carbonitrile is a heterocyclic compound featuring an oxane (tetrahydropyran) ring substituted at the 4-position with a pyrrolidine group and a nitrile (-CN) functional group. Its molecular formula is C₁₀H₁₄N₂O, with a molecular weight of 178.24 g/mol. The compound combines the conformational rigidity of the oxane ring with the electron-rich pyrrolidine moiety, making it a versatile scaffold in medicinal chemistry and materials science.

Properties

IUPAC Name

4-pyrrolidin-1-yloxane-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O/c11-9-10(3-7-13-8-4-10)12-5-1-2-6-12/h1-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCBNNXSNPDALJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2(CCOCC2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401213519
Record name Tetrahydro-4-(1-pyrrolidinyl)-2H-pyran-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401213519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112799-20-9
Record name Tetrahydro-4-(1-pyrrolidinyl)-2H-pyran-4-carbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=112799-20-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tetrahydro-4-(1-pyrrolidinyl)-2H-pyran-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401213519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 4-(Pyrrolidin-1-yl)oxane-4-carbonitrile typically involves the reaction of pyrrolidine with an appropriate oxane derivative under controlled conditions. One common method involves the use of a base to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.

Chemical Reactions Analysis

4-(Pyrrolidin-1-yl)oxane-4-carbonitrile undergoes various chemical reactions, including:

Scientific Research Applications

4-(Pyrrolidin-1-yl)oxane-4-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(Pyrrolidin-1-yl)oxane-4-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The pyrrolidine ring can enhance binding affinity and selectivity, while the nitrile group can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target proteins and influence various biochemical pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 4-(Pyrrolidin-1-yl)oxane-4-carbonitrile with analogous carbonitrile-containing heterocycles, focusing on structural features, physicochemical properties, and biological relevance.

Structural and Functional Group Analysis

Compound Name Core Structure Substituents Molecular Formula Molecular Weight (g/mol) Key Features
This compound Oxane (tetrahydropyran) Pyrrolidin-1-yl, -CN C₁₀H₁₄N₂O 178.24 Rigid oxane core; dual functionalization enhances hydrogen-bonding potential
4-Fluoropyrrolidine-2-carbonitrile Pyrrolidine 4-F, -CN C₅H₆FN₂ 128.11 Fluorine substitution improves metabolic stability and bioavailability
Octahydrocyclopenta[b]pyrrole-2-carbonitrile Fused bicyclic system -CN C₈H₁₀N₂ 134.18 Conformational restriction enhances target selectivity (e.g., DPP-IV inhibition)
4-Oxo-1-(pyrimidin-5-yl)cyclohexane-1-carbonitrile Cyclohexane Pyrimidin-5-yl, -CN, ketone C₁₁H₁₁N₃O 201.23 Planar pyrimidine moiety enables π-π stacking interactions
4-Chloro-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carbonitrile Pyridazine 4-Chloro, 4-methylphenyl, -CN, ketone C₁₂H₈ClN₃O 245.66 Electrophilic chloro group enhances reactivity in cross-coupling reactions

Physicochemical Properties

  • Polarity and Solubility: The nitrile group (-CN) in this compound increases polarity compared to non-cyano analogs, though its oxane core may reduce aqueous solubility relative to pyridine-based carbonitriles (e.g., 4-Iodopyridine-3-carbonitrile, C₆H₃IN₂) . Fluorinated analogs like 4-fluoropyrrolidine-2-carbonitrile exhibit enhanced lipophilicity (logP ~1.2) compared to the oxane derivative (predicted logP ~0.8) .
  • Thermal Stability :

    • Oxane derivatives generally display higher thermal stability (decomposition >200°C) due to ring rigidity, whereas pyridazine carbonitriles (e.g., compound in ) decompose at lower temperatures (~150°C) owing to labile N–O bonds.

Biological Activity

4-(Pyrrolidin-1-yl)oxane-4-carbonitrile, with the CAS Number 112799-20-9, is an organic compound notable for its unique molecular structure, which includes a pyrrolidine ring and an oxane ring. This compound has garnered attention in medicinal chemistry due to its promising biological activity, particularly in the realms of anticancer and antimicrobial properties.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity, particularly in modulating enzyme interactions and influencing metabolic pathways. The compound has been studied for its potential therapeutic effects, making it a candidate for further investigation in medicinal chemistry.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds related to this compound. For instance:

  • A549 Cell Line Studies : In vitro studies involving A549 human lung adenocarcinoma cells demonstrated that derivatives of this compound exhibit structure-dependent anticancer activity. Compounds with specific substitutions on the phenyl ring showed varied efficacy, with some reducing cell viability significantly compared to standard chemotherapeutic agents like cisplatin .
CompoundCell Viability (%)Notes
Base Compound78–86%Weak anticancer activity
Compound with 4-chlorophenyl64%Enhanced anticancer activity
Compound with 4-bromophenyl61%Enhanced anticancer activity
Compound with 4-dimethylamino phenylSignificantly lower than baseMost potent anticancer activity

These findings suggest that modifications to the structure can lead to enhanced biological activity.

Antimicrobial Activity

In addition to its anticancer properties, this compound has been evaluated for antimicrobial effects against multidrug-resistant pathogens. The compound has shown promising results against strains such as methicillin-resistant Staphylococcus aureus (MRSA), indicating its potential as a scaffold for developing new antimicrobial agents .

The mechanisms by which this compound exerts its biological effects are still under investigation. Preliminary studies suggest that it may interact with specific receptors and enzymes, modulating their functions and influencing various biochemical processes critical for therapeutic outcomes.

Case Studies and Research Findings

Several case studies have explored the biological activities of this compound:

  • Anticancer Studies : The efficacy of various derivatives was tested against A549 cells, revealing a correlation between structural modifications and cytotoxicity.
  • Antimicrobial Screening : Compounds derived from this compound were screened against clinically significant pathogens, demonstrating effectiveness against resistant strains.

Q & A

Basic Research Question

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and stereochemistry. The nitrile group (C≡N) appears as a singlet in ¹³C NMR at ~115–120 ppm .
  • Infrared Spectroscopy (IR) : A sharp peak near 2240 cm⁻¹ verifies the carbonitrile group .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) determines molecular weight (e.g., calculated for C₁₀H₁₄N₂O: 178.11 g/mol) .

Advanced Tip : Use 2D NMR (COSY, HSQC) to resolve overlapping signals in complex mixtures .

What biological screening assays are suitable for evaluating its antimicrobial and anticancer potential?

Basic Research Question

  • Antimicrobial Activity : Minimum Inhibitory Concentration (MIC) assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Anticancer Activity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to measure IC₅₀ values .

Advanced Research Question

  • Molecular Docking : Screen against target enzymes (e.g., dipeptidyl peptidase-IV (DPP-IV)) using software like AutoDock Vina to predict binding affinities .
  • Enzyme Inhibition Assays : Measure IC₅₀ values for purified enzymes (e.g., proteases, kinases) .
  • Receptor Binding Studies : Radioligand displacement assays to identify interactions with GPCRs or ion channels .

How should contradictory results in biological activity studies be resolved?

Advanced Research Question

  • Reproducibility Checks : Repeat assays under standardized conditions (e.g., pH, temperature, cell passage number).
  • Purity Validation : Use HPLC (≥95% purity threshold) to exclude impurities as confounding factors .
  • Dose-Response Curves : Confirm activity across multiple concentrations to rule out false positives/negatives .

What strategies are effective for structure-activity relationship (SAR) studies on this compound?

Advanced Research Question

  • Substituent Modification : Replace pyrrolidine with piperidine or morpholine to assess steric/electronic effects .
  • Functional Group Interconversion : Reduce the nitrile to an amine (e.g., using LiAlH₄) and compare bioactivity .
  • Pharmacophore Mapping : Identify critical moieties (e.g., nitrile, pyrrolidine) via comparative analysis with inactive analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.